molecular formula C21H24ClN3O B1264519 malbrancheamide B

malbrancheamide B

Cat. No. B1264519
M. Wt: 369.9 g/mol
InChI Key: DXPVAKSJZFQGSS-DQLDELGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

malbrancheamide B is a natural product found in Malbranchea aurantiaca with data available.

Scientific Research Applications

Synthesis and Structure

  • The biomimetic total syntheses of malbrancheamide and malbrancheamide B are significant for understanding their structures and potential applications. These syntheses, featuring an intramolecular Diels-Alder reaction, have confirmed the structure of malbrancheamide B (Miller et al., 2008).

Interaction with Calmodulin

  • Research indicates that malbrancheamides, including malbrancheamide B, interact with calmodulin (CaM), a protein that plays a pivotal role in cellular processes. This interaction classifies malbrancheamides as classical CaM inhibitors, suggesting potential therapeutic applications (Figueroa et al., 2011).

Biosynthetic Pathway and Biological Activity

  • The biosynthesis of malbrancheamide involves unique enzymatic processes, including flavin-dependent halogenases. This knowledge contributes to our understanding of its biological activity and potential for creating synthetic analogues (Fraley et al., 2017).

Natural Metabolite Detection

  • Premalbrancheamide, a key metabolite in the biosynthesis of malbrancheamide B, has been synthesized and detected in cultures of Malbranchea aurantiaca. This discovery is crucial for understanding the natural production and potential applications of malbrancheamide B (Ding et al., 2008).

properties

Product Name

malbrancheamide B

Molecular Formula

C21H24ClN3O

Molecular Weight

369.9 g/mol

IUPAC Name

(1S,13S,15S)-7-chloro-12,12-dimethyl-10,19,21-triazahexacyclo[13.5.2.01,13.03,11.04,9.015,19]docosa-3(11),4(9),5,7-tetraen-22-one

InChI

InChI=1S/C21H24ClN3O/c1-19(2)16-10-21-6-3-7-25(21)11-20(16,24-18(21)26)9-14-13-5-4-12(22)8-15(13)23-17(14)19/h4-5,8,16,23H,3,6-7,9-11H2,1-2H3,(H,24,26)/t16-,20+,21-/m0/s1

InChI Key

DXPVAKSJZFQGSS-DQLDELGASA-N

Isomeric SMILES

CC1([C@@H]2C[C@]34CCCN3C[C@@]2(CC5=C1NC6=C5C=CC(=C6)Cl)NC4=O)C

Canonical SMILES

CC1(C2CC34CCCN3CC2(CC5=C1NC6=C5C=CC(=C6)Cl)NC4=O)C

synonyms

malbrancheamide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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